molecular formula C14H28N2 B14683381 N,N'-Bis(1-methylpropylidene)-1,6-hexanediamine CAS No. 36888-36-5

N,N'-Bis(1-methylpropylidene)-1,6-hexanediamine

Katalognummer: B14683381
CAS-Nummer: 36888-36-5
Molekulargewicht: 224.39 g/mol
InChI-Schlüssel: COEITCNWTMGMTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine is an organic compound with the molecular formula C12H24N2. This compound is characterized by the presence of two imine groups attached to a hexane backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine typically involves the condensation reaction between 1,6-hexanediamine and 2-butanone. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imine groups. The reaction mixture is usually heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine undergoes various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine groups can be reduced to form primary amines.

    Substitution: The imine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of polymers, resins, and adhesives.

Wirkmechanismus

The mechanism of action of N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The imine groups can interact with various molecular targets, leading to the formation of covalent bonds and subsequent biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine
  • N,N’-Bis(1-methylpropylidene)-4-methylcyclohexane-1,3-diamine

Uniqueness

N,N’-Bis(1-methylpropylidene)-1,6-hexanediamine is unique due to its linear hexane backbone, which imparts different steric and electronic properties compared to its cyclic counterparts. This uniqueness makes it suitable for specific applications where linearity and flexibility are advantageous.

Eigenschaften

CAS-Nummer

36888-36-5

Molekularformel

C14H28N2

Molekulargewicht

224.39 g/mol

IUPAC-Name

N-[6-(butan-2-ylideneamino)hexyl]butan-2-imine

InChI

InChI=1S/C14H28N2/c1-5-13(3)15-11-9-7-8-10-12-16-14(4)6-2/h5-12H2,1-4H3

InChI-Schlüssel

COEITCNWTMGMTR-UHFFFAOYSA-N

Kanonische SMILES

CCC(=NCCCCCCN=C(C)CC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.